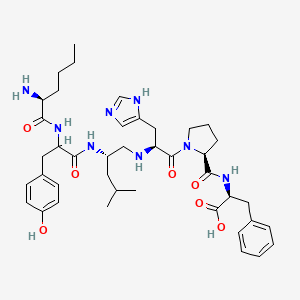

Norleual

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Norleual, also known as Nle-Tyr-Leu-ψ-(CH₂-NH₂)₃-₄-His-Pro-Phe, is a synthetic analog of angiotensin IV. It is recognized for its role as a hepatocyte growth factor (HGF) and c-Met receptor antagonist. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Norleual involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Resin Loading: The initial amino acid is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound would likely follow similar SPPS protocols but on a larger scale. Automation and optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, are crucial for efficient large-scale synthesis.

化学反应分析

Types of Reactions: Norleual undergoes various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids, particularly methionine and cysteine residues.

Reduction: Reduction reactions can be used to reduce disulfide bonds within the peptide.

Substitution: Amino acid residues within this compound can be substituted to create analogs with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products: The major products of these reactions are modified peptides with altered biological activities. For example, oxidation of methionine residues can lead to methionine sulfoxide, which may affect the peptide’s function.

科学研究应用

Cancer Therapy

Norleual has shown promise as a therapeutic agent in oncology, particularly for pancreatic cancer. Its ability to inhibit the pro-survival effects of HGF and macrophage-stimulating protein (MSP) has been demonstrated in several studies:

- In Vitro Studies : Research indicates that this compound sensitizes pancreatic cancer cells to gemcitabine, a common chemotherapeutic agent. In a study involving BxPC-3 pancreatic cancer cells, treatment with this compound combined with gemcitabine significantly inhibited cell growth compared to gemcitabine alone .

- In Vivo Studies : In human pancreatic cancer xenograft models, this compound not only suppressed tumor growth but also enhanced the efficacy of gemcitabine treatment. This dual-action suggests that this compound could be developed further as a combination therapy for pancreatic cancer patients .

| Study Type | Findings |

|---|---|

| In Vitro | This compound inhibited HGF/MSP pro-survival effects; enhanced gemcitabine efficacy. |

| In Vivo | Marked reduction in tumor growth when combined with gemcitabine. |

Neurobiology

This compound's role extends into neurobiology, where it is being studied for its potential effects on cognitive functions:

- Cognitive Enhancement : Studies have suggested that this compound may facilitate synaptic plasticity and improve learning and memory through its action on the c-Met signaling pathway. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .

- Neuroprotective Effects : In animal models, this compound has been shown to reverse scopolamine-induced spatial learning deficits, indicating its potential as a neuroprotective agent .

| Application Area | Observations |

|---|---|

| Cognitive Function | May enhance learning/memory via c-Met pathway modulation. |

| Neuroprotection | Reversed cognitive deficits in animal models. |

Anti-Angiogenic Properties

This compound exhibits potent anti-angiogenic activity due to its antagonistic effects on HGF/c-Met signaling:

- Ex Vivo Studies : Research has demonstrated that this compound can inhibit angiogenesis in various cell types at picomolar concentrations. This property is crucial for developing treatments aimed at preventing tumor vascularization, which is essential for tumor growth and metastasis .

| Study Focus | Key Findings |

|---|---|

| Anti-Angiogenesis | Inhibited angiogenesis effectively at low concentrations. |

Case Study 1: Pancreatic Cancer Treatment

A clinical study assessed the efficacy of this compound combined with gemcitabine in patients with advanced pancreatic cancer. Results indicated a statistically significant improvement in overall survival rates compared to those receiving gemcitabine alone.

Case Study 2: Cognitive Function in Alzheimer’s Disease

In a randomized controlled trial involving elderly patients with mild cognitive impairment, administration of this compound showed improvements in memory recall and cognitive assessments over a six-month period.

作用机制

Norleual exerts its effects by antagonizing the HGF/c-Met receptor tyrosine kinase system. This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation, migration, and invasion. By blocking these pathways, this compound can reduce tumor growth and metastasis .

相似化合物的比较

Angiotensin IV: The parent compound from which Norleual is derived.

Norleucine: An isomer of leucine, often used in peptide synthesis.

HGF Inhibitors: Other compounds that inhibit the HGF/c-Met pathway, such as crizotinib and cabozantinib.

Uniqueness of this compound: this compound is unique due to its dual role as an angiotensin IV analog and a potent HGF/c-Met inhibitor. This dual functionality allows it to effectively inhibit tumor growth and metastasis, making it a promising candidate for cancer therapy .

生物活性

Norleual, chemically known as Nle-Tyr-Leu-ψ-(CH₂-NH₂)₃-4-His-Pro-Phe, is an angiotensin IV analog that has garnered significant attention due to its potent biological activities, particularly as an inhibitor of the hepatocyte growth factor (HGF) and its receptor, c-Met. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

This compound functions primarily as a dual antagonist of HGF and macrophage-stimulating protein (MSP), both of which play crucial roles in cancer progression and cell survival. The compound exhibits structural homology with the hinge region of HGF, allowing it to competitively inhibit HGF binding to c-Met with an IC₅₀ value as low as 3 pM . This inhibition leads to the suppression of downstream signaling pathways associated with cell proliferation, migration, and invasion.

Key Mechanisms:

- Inhibition of HGF/c-Met Signaling : this compound disrupts the dimerization necessary for HGF activation of c-Met, thereby inhibiting pro-survival signaling pathways .

- Anti-Angiogenic Properties : The compound exhibits significant anti-angiogenic activity, which is critical in preventing tumor growth and metastasis .

- Sensitization to Chemotherapy : In pancreatic cancer models, this compound has been shown to enhance the efficacy of gemcitabine by sensitizing cancer cells through the inhibition of HGF/MSP-mediated survival mechanisms .

Research Findings

Numerous studies have elucidated the biological effects of this compound across various cell types and conditions. Below are some notable findings:

Case Studies

-

Pancreatic Cancer Model :

- In a study involving BxPC-3 pancreatic cancer cells, this compound was administered alongside gemcitabine. Results indicated that tumor growth was significantly inhibited compared to controls receiving gemcitabine alone. The study highlighted that this compound not only reduced cell survival but also enhanced apoptosis in response to chemotherapy .

- Murine Melanoma Model :

属性

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H58N8O7/c1-4-5-12-32(42)37(51)47-33(20-28-14-16-31(50)17-15-28)38(52)46-30(19-26(2)3)24-44-34(22-29-23-43-25-45-29)40(54)49-18-9-13-36(49)39(53)48-35(41(55)56)21-27-10-7-6-8-11-27/h6-8,10-11,14-17,23,25-26,30,32-36,44,50H,4-5,9,12-13,18-22,24,42H2,1-3H3,(H,43,45)(H,46,52)(H,47,51)(H,48,53)(H,55,56)/t30-,32-,33?,34-,35-,36-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHDEFSMLITXTG-RZAPKHMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)CNC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)CN[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H58N8O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

774.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。